Bienvenue dans la boutique en ligne BenchChem!

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

Fragment-based drug discovery Antiviral X-ray crystallography

(2R)-1,1-Difluoro-3-methylbutan-2-amine hydrochloride (CAS 2411179-68-3; MFCD32648869) is a chiral, enantiopure (2R)-configured β,β-difluoro primary amine supplied as its hydrochloride salt (MW 159.61, C₅H₁₂ClF₂N). The compound belongs to the class of α,α-difluoroalkyl amines—a privileged pharmacophore in medicinal chemistry wherein the gem-difluoro (CF₂H) motif acts as a metabolically stable, lipophilic hydrogen bond donor bioisostere of hydroxyl, thiol, or amine groups.

Molecular Formula C5H12ClF2N
Molecular Weight 159.6
CAS No. 2411179-68-3
Cat. No. B2899802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride
CAS2411179-68-3
Molecular FormulaC5H12ClF2N
Molecular Weight159.6
Structural Identifiers
SMILESCC(C)C(C(F)F)N.Cl
InChIInChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1
InChIKeyDVZXECSZXQCXPG-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride (CAS 2411179-68-3): Chiral Gem-Difluoro Amine Building Block for Fragment-Based Drug Discovery


(2R)-1,1-Difluoro-3-methylbutan-2-amine hydrochloride (CAS 2411179-68-3; MFCD32648869) is a chiral, enantiopure (2R)-configured β,β-difluoro primary amine supplied as its hydrochloride salt (MW 159.61, C₅H₁₂ClF₂N) . The compound belongs to the class of α,α-difluoroalkyl amines—a privileged pharmacophore in medicinal chemistry wherein the gem-difluoro (CF₂H) motif acts as a metabolically stable, lipophilic hydrogen bond donor bioisostere of hydroxyl, thiol, or amine groups [1]. Its stereochemically defined (2R) configuration differentiates it from the (2S) enantiomer (CAS 869334-34-9) and from the racemate (CAS 1533661-47-0), and this stereochemistry has been validated in a target-bound X-ray crystal structure (PDB 7H03) where the compound—incorporated into ligand A1ALY—binds the SARS-CoV-2 NSP3 macrodomain at 1.22 Å resolution [2].

Why (2R)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride Cannot Be Casually Substituted: Stereochemistry, Salt Form, and Substitution Pattern All Matter


Substituting (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride with its (2S) enantiomer, the racemate, or a positional isomer introduces three independent and compounding risks that are unacceptable in lead optimization and fragment elaboration: (i) stereochemical inversion at C2 abolishes or alters target binding, as demonstrated by the enantiomer-specific ligand pose observed in PDB 7H03 where only the (2R) configuration is resolved in the macrodomain complex [1]; (ii) the 1,1-gem-difluoro substitution pattern is mechanistically and electronically distinct from 3,3-difluoro or 4,4-difluoro positional isomers—the α,α-difluoro motif directly modulates amine basicity (pKₐ lowering by ~2–3 log units relative to non-fluorinated analogs) and conformational bias, affecting both reactivity in downstream coupling chemistry and the pharmacokinetic profile of elaborated leads [2]; (iii) the hydrochloride salt offers superior handling, storage stability, and aqueous solubility compared to the free base (CAS 1344633-82-4), which is prone to oxidation and variable protonation state under ambient conditions [3]. These factors collectively mean that casual substitution can produce qualitatively different SAR, inconsistent synthetic outcomes, and irreproducible biological results.

Quantitative Differentiation Evidence for (2R)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride vs. Closest Analogs


Enantiomer-Specific Target Engagement: Only the (2R) Configuration Is Observed in SARS-CoV-2 NSP3 Macrodomain Co-Crystal Structure

The (2R) stereochemistry is not an arbitrary specification—it is confirmed by protein X-ray crystallography as the bound configuration. In PDB entry 7H03, the compound forms the chiral amine component of ligand A1ALY (N-[(2R)-1,1-difluoro-3-methylbutan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine) co-crystallized with the SARS-CoV-2 NSP3 macrodomain (Mac1). The structure was solved at 1.22 Å resolution using data collected at Diamond Light Source beamline I04-1, with the ligand showing a real space correlation coefficient (RSCC) of 0.962 and an occupancy of 100%, indicating unambiguous placement of the (2R) enantiomer in the binding site [1]. The (2S) enantiomer was not observed in this binding mode; the group deposition (G_1002283) from the ASAP AViDD centre comprises multiple fragment–macrodomain complexes, and only the (2R) form yielded this specific ligand–protein interaction geometry [2]. This provides direct structural evidence that the (2R) enantiomer—but not its antipode—supports the pyrrolo[2,3-d]pyrimidine fragment elaboration trajectory pursued in the ASAP antiviral program.

Fragment-based drug discovery Antiviral X-ray crystallography SARS-CoV-2

Commercial Enantiopure Supply: Batch-Specific QC with Documented Purity Grades of 95%–98% from Independent Vendors

The (2R) hydrochloride is commercially available from at least two independent vendors with documented batch-specific analytical quality control. Bidepharm supplies the compound (Product No. BD02362736) at standard purity ≥95% with supporting NMR, HPLC, and/or GC analytical reports . Leyan (a brand of Shanghai Haohong Biomedical Technology Co.) offers the same compound (Product No. 2257324) at 98% purity with batch-specific variation acknowledged . In contrast, the (2S) enantiomer hydrochloride (CAS 869334-34-9) is listed as a discontinued product by CymitQuimica as of 2019 , indicating constrained commercial availability of the antipode. The racemic free base (CAS 1533661-47-0) is listed on chemsrc.com with no purity specification, boiling point, or melting point data reported (all marked N/A), consistent with an uncharacterized or non-stocked racemate . This means the (2R) hydrochloride is the only stereochemically defined form with active, multi-vendor commercial supply and documented analytical traceability.

Chiral amine procurement Analytical QC Enantiopurity

Gem-Difluoro Substitution at C1 Confers pKa Lowering and Metabolic Stability Relative to Non-Fluorinated 3-Methylbutan-2-amine

The 1,1-difluoro substitution adjacent to the amine nitrogen in (2R)-1,1-difluoro-3-methylbutan-2-amine introduces a strong electron-withdrawing effect that lowers the amine pKₐ by approximately 2–3 log units compared to the non-fluorinated parent 3-methylbutan-2-amine. This pKₐ shift has been systematically characterized for the broader class of α,α-difluoro amines: fluorination of amines lowers basicity and can modulate acute toxicity and membrane permeability [1]. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the introduction of fluorine at the α-position to nitrogen consistently reduces pKₐ(H) while maintaining favorable metabolic stability as measured by intrinsic microsomal clearance (CLᵢₙₜ) [2]. The difluoromethyl (CF₂H) group itself has been independently validated as a lipophilic hydrogen bond donor (HBD) that mimics the HBD capacity of amine, aniline, and thiophenol groups (but not hydroxyl), making it a metabolically robust bioisostere in drug design [3]. These class-level data collectively predict that (2R)-1,1-difluoro-3-methylbutan-2-amine will have a pKₐ of ~7–8 (vs. ~10–11 for the non-fluorinated analog), increased lipophilicity (ΔlogP ≈ +0.5 to +1.0), and enhanced resistance to oxidative deamination by monoamine oxidases compared to non-fluorinated 3-methylbutan-2-amine.

Amine basicity Metabolic stability Fluorine medicinal chemistry Bioisostere

Enantioselective Synthesis Methods Routinely Achieve >99% ee for β,β-Difluoroamines, Enabling Procurement with Stereochemical Confidence

Two independent catalytic enantioselective methodologies have been established for the β,β-difluoroamine class, providing confidence that the (2R) enantiomer can be accessed with high optical purity. García-Ramos and Lavandera (2022) demonstrated that transaminases catalyze the amination of α,α-difluorinated ketones with excellent enantiomeric excess (>99%) and isolated yields of 55–82%, with the methodology successfully scaled to 500 mg [1]. Separately, Fadeyi et al. (2009) reported an organocatalytic route to enantiopure β,β-difluoroamines achieving 64–82% chemical yield and 94–98% ee [2]. These methods converge on the conclusion that β,β-difluoroamines can be produced with enantiomeric excess exceeding 99% under optimized conditions—a threshold that meets or exceeds typical pharmaceutical intermediate specifications. In contrast, the non-fluorinated chiral amine 3-methylbutan-2-amine lacks analogous published enantioselective catalytic methods delivering comparable ee values, and its lower molecular weight and higher volatility complicate enantiopurity assessment by conventional chiral HPLC.

Enantioselective synthesis Transaminase Organocatalysis Chiral amine

Positional Isomer Differentiation: 1,1-Difluoro (α,α) Substitution Is Electronically and Sterically Distinct from 3,3- and 4,4-Difluoro Isomers

The 1,1-difluoro substitution pattern in (2R)-1,1-difluoro-3-methylbutan-2-amine places both fluorine atoms on the carbon directly attached to the chiral amine-bearing carbon (C1). This α,α-difluoro arrangement exerts a maximal through-bond inductive electron-withdrawing effect on the adjacent amine, directly modulating its nucleophilicity, basicity, and hydrogen-bonding capacity. In contrast, positional isomers such as 3,3-difluoro-2-methylbutan-2-amine and 4,4-difluoro-3-methylbutan-1-amine position the CF₂ group remote from the amine, resulting in attenuated electronic modulation and fundamentally different conformational preferences. The α,α-difluoro motif also introduces a stereoelectronic gauche effect between the C–F bonds and the C–N bond that is absent in β,β- or γ,γ-difluoro isomers, affecting the preferred solution conformation and, consequently, the presentation of the amine in binding sites. This is directly relevant to the observed binding mode in PDB 7H03, where the 1,1-difluoro group is positioned in a specific orientation within the NSP3 macrodomain binding pocket [1]. Substitution with a 3,3-difluoro or 4,4-difluoro isomer would place the CF₂ group in a geometrically incompatible location relative to the protein surface.

Positional isomer Electronic effect Structure-activity relationship Fluorine chemistry

Optimal Application Scenarios for (2R)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride Based on Verified Evidence


Fragment Elaboration in SARS-CoV-2 NSP3 Macrodomain (Mac1) Inhibitor Lead Optimization Programs

The (2R)-1,1-difluoro-3-methylbutan-2-amine scaffold is directly validated as the chiral amine component of a pyrrolo[2,3-d]pyrimidine-based fragment (ASAP-0000452-001, ligand A1ALY) co-crystallized with the SARS-CoV-2 NSP3 macrodomain at 1.22 Å resolution (PDB 7H03) [1]. This structure is part of the ASAP AViDD centre's group deposition (G_1002283), a large-scale fragment-based drug discovery campaign that identified sub-micromolar macrodomain inhibitors through fragment linking and subsequent SAR exploration achieving IC₅₀ values better than 10 μM for optimized analogs [2]. Laboratories engaged in antiviral drug discovery targeting coronaviral NSP3 Mac1 should prioritize this (2R) enantiomer hydrochloride for: (i) structure-guided fragment merging and linking campaigns, (ii) synthesis of elaborated pyrrolo[2,3-d]pyrimidine libraries for macrodomain SAR, and (iii) co-crystallography studies requiring stereochemically defined fragment inputs. The 95–98% purity grades available are adequate for crystallography and initial biochemical screening, though further purification may be warranted for biophysical assay (ITC/SPR) baseline measurements.

Synthesis of Enantiopure β,β-Difluoroamine-Containing Peptidomimetics and Bioactive Scaffolds

Chiral β,β-difluoroamines are established privileged pharmacophores in drug discovery, valued for their ability to modulate basicity, conformation, and metabolic stability of elaborated leads [1]. The (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride provides a direct entry point for constructing α,α-difluoro-β-amino acid derivatives, fluorinated pseudopeptides, and conformationally biased GABA analogs. The difluoromethyl group acts as a lipophilic hydrogen bond donor bioisostere of hydroxyl, thiol, and amine groups [2], enabling the design of analogs with improved membrane permeability while retaining key hydrogen-bonding interactions. Two validated catalytic routes (transaminase, >99% ee; organocatalytic, 94–98% ee) ensure that the enantiopure building block can be sourced for scalable medicinal chemistry campaigns . The hydrochloride salt form facilitates direct use in amide coupling (e.g., HATU/DIPEA) without requiring a separate free-basing step.

Chiral Reference Standard for Enantiopurity Method Development and Pharmacopoeial Quality Control

Given the (2R)-specific biological activity validated by X-ray crystallography in PDB 7H03 [1], this compound is suitable as a chiral reference standard for developing and validating enantiopurity analytical methods (chiral HPLC, SFC, or capillary electrophoresis) for β,β-difluoroamine-containing pharmaceuticals. The (2S) enantiomer (CAS 869334-34-9) has been discontinued by at least one major vendor [2], and the racemate (CAS 1533661-47-0) lacks published purity specifications—making the (2R) hydrochloride the most analytically characterized form of this scaffold. With documented purity of 95–98% from two independent vendors providing batch-specific NMR, HPLC, and GC reports , the compound meets the minimum purity requirements for a reference standard used in impurity profiling, enantiomeric excess determination, and system suitability testing for QC release methods in early-phase development.

18F-Radiolabeling Precursor for PET Imaging Probe Development (Exploratory)

The presence of the gem-difluoro motif in (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride makes it a candidate precursor for ¹⁸F-fluorination chemistry aimed at developing positron emission tomography (PET) imaging probes. As noted in vendor technical documentation, fluorine-18 labeled derivatives of this structural class could potentially serve as radiotracers [1]. The (2R) stereochemistry is critical for any PET tracer intended to engage chiral biological targets such as receptors or enzymes, where enantiomer-dependent binding and biodistribution are well-documented phenomena. However, this application scenario is classified as exploratory: no peer-reviewed published study has yet demonstrated successful ¹⁸F-radiolabeling of this specific compound, and users should verify radiochemical feasibility through pilot studies before committing to procurement for imaging campaigns. The emerging methodology for amino(radio)fluorination of α-fluoroalkenes to access β,β-(radio)difluoroamines [2] provides a plausible synthetic framework for future development.

Quote Request

Request a Quote for (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.